molecular formula C11H12BrNO3 B15239279 4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one

4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one

Cat. No.: B15239279
M. Wt: 286.12 g/mol
InChI Key: DMOGJWZLOXXGAW-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one is an organic compound that features a brominated aromatic ring and a morpholinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Morpholinone Formation: The brominated intermediate is then reacted with morpholine under appropriate conditions to form the morpholinone ring. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholinone ring can play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxyphenyl morpholine
  • 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl

Uniqueness

4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one is unique due to the presence of both a brominated aromatic ring and a morpholinone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO3/c1-15-10-3-2-8(6-9(10)12)13-4-5-16-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI Key

DMOGJWZLOXXGAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2=O)Br

Origin of Product

United States

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